molecular formula C14H17NO5 B13390637 (S)-3-Cbz-2,2-dimethyloxazolidine-4-carboxylic Acid

(S)-3-Cbz-2,2-dimethyloxazolidine-4-carboxylic Acid

Cat. No.: B13390637
M. Wt: 279.29 g/mol
InChI Key: BDCQMEKOKHOPOQ-UHFFFAOYSA-N
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Description

(S)-3-((BENZYLOXY)CARBONYL)-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a benzyloxycarbonyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((BENZYLOXY)CARBONYL)-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the oxazolidine ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((BENZYLOXY)CARBONYL)-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can

Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQMEKOKHOPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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